Aqueous Base Solubility Differentiation: p-t-Butoxy vs. p-Hydroxy Tetrafluorostyrene
Radical polymerization of p-t-butoxy-tetrafluorostyrene and p-hydroxy-tetrafluorostyrene using AIBN initiator yielded polymers with distinctive solubility differences in aqueous base solution [1]. The tert-butoxy protected polymer remains insoluble in aqueous base, whereas the deprotected p-hydroxy analog exhibits high solubility due to the acidic phenolic proton (enhanced acidity from tetrafluoro substitution) [2].
| Evidence Dimension | Aqueous base solubility |
|---|---|
| Target Compound Data | p-t-Butoxy-tetrafluorostyrene polymer: insoluble in aqueous base |
| Comparator Or Baseline | p-Hydroxy-tetrafluorostyrene polymer: soluble in aqueous base |
| Quantified Difference | Qualitative solubility switch (insoluble → soluble upon tert-butoxy deprotection) |
| Conditions | Radical polymerization with AIBN initiator; aqueous base developer |
Why This Matters
This chemically addressable solubility switch enables photoresist developers to achieve high dissolution contrast, a critical parameter for high-resolution patterning where the tert-butoxy group functions as an acid-labile protecting group that can be selectively cleaved in exposed regions.
- [1] Ito, H., et al. Highly transparent resist platforms for 157-nm microlithography: an update. Proceedings of SPIE, 2002, 4690, 18–28. View Source
- [2] Journal of Photopolymer Science and Technology. New Strategies for High Resolution Photoresists. 2002, 15(4), 603. View Source
